Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of a carbamate group, a pyrrolidine ring, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps. One common route includes the reaction of dimethylcarbamoyl chloride with a phenolic compound, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of a base, such as triethylamine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the combination of a carbamate group, a pyrrolidine ring, and a phenyl ester
Properties
CAS No. |
118116-09-9 |
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Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
[4-tert-butyl-3-(2-pyrrolidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-19(2,3)16-9-8-15(24-18(22)20(4)5)14-17(16)23-13-12-21-10-6-7-11-21;/h8-9,14H,6-7,10-13H2,1-5H3;1H |
InChI Key |
HNQRBOWIJABYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCN2CCCC2.Cl |
Origin of Product |
United States |
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